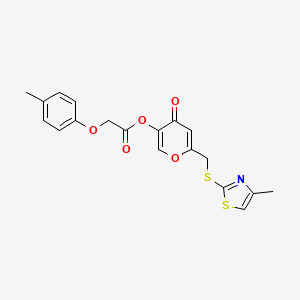

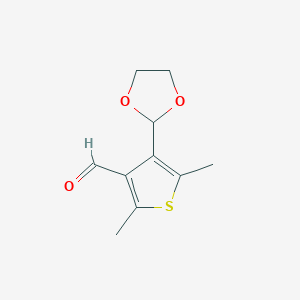

![molecular formula C19H21FN2O2S B2661682 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 671201-09-5](/img/structure/B2661682.png)

4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives often involves various chemical reactions. For instance, a compound (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was synthesized and crystallized into a monoclinic system . The synthesis often involves a series of reactions including substitution, coupling, and cyclization .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies based on the specific substituents attached to the thiophene ring. For example, a compound (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was found to crystallize into a monoclinic system .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Fluorinated Heterocycles in Medicinal Chemistry

Fluorinated heterocycles, such as those derived from benzamide and containing morpholine groups, play a critical role in the pharmaceutical and agrochemical industries due to their unique physicochemical properties. A study by Wu et al. (2017) on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation highlights the versatility of these compounds. The research demonstrates diverse synthetic applications and provides mechanistic insights supported by density functional theory (DFT) studies, showing the potential of fluorinated compounds in drug development and other applications (Wu et al., 2017).

Antimicrobial and Antiviral Potential

Compounds bearing fluorophenyl and morpholine groups have shown promising antimicrobial and antiviral activities. Ivachtchenko et al. (2019) synthesized a novel inhibitor of hepatitis B, demonstrating the compound's nanomolar inhibitory activity against HBV in vitro. This underscores the therapeutic potential of fluorinated benzamide derivatives in treating viral infections (Ivachtchenko et al., 2019).

Antimicrobial Activity of Quinazolinone and Thiazolidinone Derivatives

Desai et al. (2013) reported on the synthesis of novel fluorine-containing 5-arylidene derivatives bearing quinazolinone and thiazolidinone, evaluated for their in vitro antimicrobial activity. The study identifies compounds with remarkable antimicrobial potency, highlighting the value of incorporating fluorine and morpholine functionalities into heterocyclic frameworks for developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Biological Activity of Thiazolidinone Derivatives

Patil et al. (2011) explored the synthesis of thiazolidin-4-one derivatives with antimicrobial activity, catalyzed by [BmIm]OH. These compounds demonstrated moderate in vitro activities against various microorganisms, suggesting the potential for development into antimicrobial agents (Patil et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2S/c20-14-6-4-13(5-7-14)18(23)21-19-16(12-22-8-10-24-11-9-22)15-2-1-3-17(15)25-19/h4-7H,1-3,8-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFZTDKFURCWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2661601.png)

![8-[(2-fluorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2661604.png)

![4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2661607.png)

![3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2661612.png)

![N-[2-(4-chlorophenyl)ethyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2661619.png)

![1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2661622.png)